molecular formula C9H8N2O2 B1424226 Methyl 4-amino-2-cyanobenzoate CAS No. 1628431-65-1

Methyl 4-amino-2-cyanobenzoate

Cat. No. B1424226
M. Wt: 176.17 g/mol
InChI Key: NUXNORSXWRMRPH-UHFFFAOYSA-N
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Description

“Methyl 4-amino-2-cyanobenzoate (MACB)” is a chemical compound that belongs to the class of cyano-containing benzoates. It is a white crystalline solid that is commonly used in the fields of medicinal chemistry and pharmaceuticals. It is used in the synthesis of guanidine alkaloids .


Molecular Structure Analysis

The molecular formula of MACB is C9H8N2O2 . The InChI code is 1S/C9H8N2O2/c1-13-9(12)8-3-2-7(11)4-6(8)5-10/h2-4H,11H2,1H3 .


Physical And Chemical Properties Analysis

MACB is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, and at a temperature below -20°C .

Scientific Research Applications

Synthesis of Tetrahydrobenzo[b]pyran and Pyrano[2,3-c]pyrazole Derivatives

Methyl 4-amino-2-cyanobenzoate plays a role in the synthesis of tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives. These compounds are synthesized using a heterogeneous catalyst involving various aldehydes, malononitrile, and 1,3-dicarbonyl compounds. This synthesis demonstrates the usefulness of Methyl 4-amino-2-cyanobenzoate in organic chemistry and catalysis research (Maleki & Ashrafi, 2014).

Development of Antitumor and Antifilarial Agents

Research has been conducted to develop antitumor and antifilarial agents using derivatives of Methyl 4-amino-2-cyanobenzoate. These derivatives have shown significant in vivo antifilarial activity and in vitro antitumor properties, indicating the potential of Methyl 4-amino-2-cyanobenzoate in medicinal chemistry (Kumar et al., 1993).

Preclinical Evaluation of Antitumor Benzothiazoles

In the field of cancer research, Methyl 4-amino-2-cyanobenzoate derivatives have been evaluated for their antitumor properties. These studies involve the investigation of amino acid prodrugs of novel antitumor benzothiazoles, highlighting its significance in developing new cancer therapies (Bradshaw et al., 2002).

Corrosion Inhibition

Methyl 4-amino-2-cyanobenzoate is also studied for its application in corrosion inhibition. This involves its use as an inhibitor for mild steel in corrosive environments, demonstrating its industrial and materials science applications (Yüce et al., 2014).

Synthesis of Other Chemical Compounds

This compound is also used in the synthesis of various chemical compounds like 2,4-disubstituted thiazoles and selenazoles with potential applications in pharmaceuticals and materials science (Yurttaş et al., 2022).

Role in Modeling Tyrosinase Activity

It has been involved in studies to model the activity of the enzyme tyrosinase, which is crucial in understanding biochemical processes related to melanin synthesis and enzymatic browning (Casella et al., 1996).

Safety And Hazards

MACB is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure), with the respiratory system being a target organ .

properties

IUPAC Name

methyl 4-amino-2-cyanobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)8-3-2-7(11)4-6(8)5-10/h2-4H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUXNORSXWRMRPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401256886
Record name Benzoic acid, 4-amino-2-cyano-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401256886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-amino-2-cyanobenzoate

CAS RN

1628431-65-1
Record name Benzoic acid, 4-amino-2-cyano-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1628431-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-amino-2-cyano-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401256886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyl 2-cyano-4-nitrobenzoate (0.9 g, 4.4 mmol) in MeOH (5 mL) was added Pd/C (0.1 g). The resulting mixture was stirred at room temperature for 2 hours under hydrogen atmosphere. The mixture was filtered, and the filtrate was evaporated to dryness under reduced pressure to give the title product (0.77 g), which was used in the next step without further purification. LC-MS: m/z 177.2 (M+H)+
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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